2-(furan-2-yl)-1H-imidazole

Descripción general

Descripción

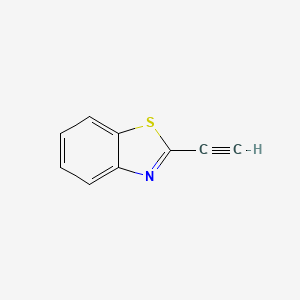

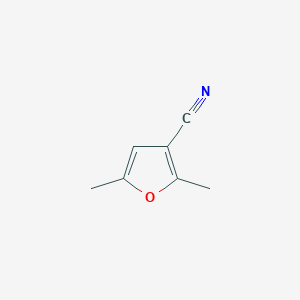

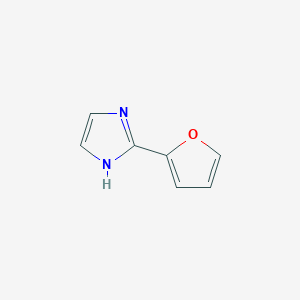

2-(Furan-2-yl)-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The furan ring is a five-membered oxygen-containing aromatic heterocycle, while the imidazole ring is a five-membered nitrogen-containing heterocycle. The combination of these two rings in one molecule can lead to unique chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of furan and imidazole derivatives can be achieved through various methods. For instance, compounds similar to 2-(furan-2-yl)-1H-imidazole have been synthesized using the Weidenhagen reaction, which involves the condensation of furfural with different starting materials, such as [2-(furan-2-yl)-2-oxoethyl]acetate or 2,3-diaminopyridine . Additionally, multicomponent reactions have been employed to synthesize fully substituted furans, as demonstrated by the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates . These methods highlight the versatility of synthetic approaches to access a variety of furan-imidazole derivatives.

Molecular Structure Analysis

The molecular structure of furan-imidazole derivatives is characterized by the presence of two aromatic heterocycles. The structural confirmation of such compounds is typically achieved through spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques allow for the determination of the substitution pattern on the rings and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

The chemical reactivity of furan-imidazole derivatives can vary depending on the substitution pattern and the presence of functional groups. Electrophilic substitution reactions, such as nitration, bromination, sulfonation, hydroxymethylation, and acylation, have been studied for these compounds . The reactivity can be influenced by the electronic nature of the furan and imidazole rings, as well as by the steric hindrance provided by substituents. For example, 2-(2-furyl)-1-methyl-1H-acenaphtho[9,10-d]imidazole undergoes electrophilic substitution at specific positions on the furan ring depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-imidazole derivatives, such as luminescence and chemiluminescence, have been investigated. The luminescence properties of 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazole derivatives were found to be sensitive to the polarity of the solvents, and the emission of some compounds in solution varied accordingly . Additionally, the chemiluminescence property of trisubstituted imidazoles containing furan rings has been explored, revealing potential applications in analytical chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-(furan-2-yl)-1H-imidazole and its derivatives have been explored extensively in the synthesis of various heterocyclic compounds. For instance, El’chaninov et al. (2017) describe the synthesis of 2,5-bis(furan-2-yl)-1H-imidazole and its alkylation to produce N-methyl derivatives, highlighting its versatility in organic synthesis (El’chaninov, Vlasova, & El’chaninov, 2017). Similarly, Mal and Das (2016) developed a method for creating chiral substituted furans and imidazoles from carbohydrate-derived 2-haloenones, demonstrating the compound's utility in producing biologically important molecules (Mal & Das, 2016).

Antimicrobial Activity

Several studies have examined the antimicrobial properties of 2-(furan-2-yl)-1H-imidazole derivatives. Parmar et al. (2018) synthesized and evaluated the antimicrobial activity of these derivatives against various bacteria and fungi, finding significant antimicrobial effects (Parmar, Sangani, Parmar, & Bhalodiya, 2018). Additionally, Idhayadhulla et al. (2012) synthesized new series of pyrazole and imidazole derivatives, including 3-(furan-2-yl)-3-(1H-imidazol-1-yl)-N-phenylpropanamide, and screened them for antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).

Biochemical and Biological Interactions

In biochemical research, 2-(furan-2-yl)-1H-imidazole derivatives have been used to explore interactions with biological molecules. Moghadam et al. (2016) synthesized palladium(II) complexes containing these derivatives and assessed their interactions with human serum albumin, revealing insights into binding sites and affinity (Moghadam, Divsalar, Abolhosseini Shahrnoy, & Saboury, 2016). Gentili et al. (2006) designed compounds based on this framework as selective and reversible MAO-A inhibitors, indicating potential therapeutic applications (Gentili et al., 2006).

Environmental and Material Science Applications

2-(furan-2-yl)-1H-imidazole has also been utilized in environmental and material science research. Yadav, Sarkar, and Purkait (2015) synthesized amino acid compounds including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine for use as eco-friendly corrosion inhibitors for steel in acidic solutions (Yadav, Sarkar, & Purkait, 2015). In another study, Rafiee and Mohagheghnezhad (2018) synthesized polyimides from a diamine containing imidazole, furan, and benzamide units, showing potential for adsorbing pollutants from aqueous solutions (Rafiee & Mohagheghnezhad, 2018).

Safety And Hazards

Direcciones Futuras

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored for their potential in replacing traditional resources such as crude oil . The spectacular range of compounds that can be economically synthesized from biomass via FPCs shows promise for the future .

Propiedades

IUPAC Name |

2-(furan-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZPJVGOWHZIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349835 | |

| Record name | 2-(furan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(furan-2-yl)-1H-imidazole | |

CAS RN |

89795-49-3 | |

| Record name | 2-(furan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1330945.png)